molecular formula C17H12INO3 B5205296 2-(2-iodophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(2-iodophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B5205296
M. Wt: 405.19 g/mol
InChI Key: XGJNIDVBFKCIMN-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-iodophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as IMBO, and it is a member of the oxazole family. IMBO has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of IMBO is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that IMBO inhibits the activity of certain enzymes involved in cell signaling, leading to the induction of apoptosis. Additionally, IMBO has been shown to inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms.
Biochemical and Physiological Effects:
IMBO has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, IMBO has been shown to have anti-inflammatory and anti-bacterial effects. Studies have also suggested that IMBO may have neuroprotective properties, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

IMBO has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. Additionally, IMBO has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of IMBO is that it is a relatively new compound, and its long-term effects on human health are not yet fully understood.

Future Directions

There are several potential future directions for research on IMBO. One area of interest is the development of IMBO as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of IMBO and to identify potential drug targets. Finally, research is needed to determine the safety and efficacy of IMBO in human clinical trials.

Synthesis Methods

The synthesis of IMBO is a multi-step process that involves the condensation of 2-iodobenzoic acid with 4-methoxybenzaldehyde to form an intermediate product. This intermediate is then reacted with glycine to form the final product, IMBO. The synthesis of IMBO has been extensively studied, and several modifications to the process have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

IMBO has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is the use of IMBO as an anti-cancer agent. Studies have shown that IMBO can induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment option for various types of cancer.

properties

IUPAC Name

(4Z)-2-(2-iodophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12INO3/c1-21-12-8-6-11(7-9-12)10-15-17(20)22-16(19-15)13-4-2-3-5-14(13)18/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJNIDVBFKCIMN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-iodophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one

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